molecular formula C18H16IN3O2S B2646889 1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea CAS No. 391868-00-1

1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea

Cat. No. B2646889
CAS RN: 391868-00-1
M. Wt: 465.31
InChI Key: YEHMSSUCFUQELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific experimental data, it’s not possible to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Without specific information, it’s difficult to provide a detailed chemical reactions analysis .

Scientific Research Applications

Acetylcholinesterase Inhibitors

A study explored a series of flexible urea derivatives, showing that compounds with a flexible spacer and appropriate substitutions exhibit significant antiacetylcholinesterase activity. This research demonstrates the potential of such compounds in the development of treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).

Spectroscopic and Computational Studies

Research on aminothiazole derivatives highlighted their diverse biological applications. The synthesis of two derivatives was reported, and their structures were confirmed using various spectroscopic methods. Computational studies supported experimental findings, suggesting these compounds could have bioactive potential (Adeel et al., 2017).

Directed Lithiation

Another study focused on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds. This process allows for the efficient synthesis of various substituted products, offering a method for the development of new pharmaceuticals (Smith et al., 2013).

Cytokinin-like Activity

Urea derivatives have been shown to regulate cell division and differentiation in plants, with some synthetic compounds demonstrating cytokinin-like activity. This research provides insights into how these compounds can be used in agricultural biotechnology to enhance plant growth and development (Ricci & Bertoletti, 2009).

Toxic Metabolites Formation

A study on the metabolism of thiazoles in mice identified the formation of toxic metabolites, including thioamides as ring cleavage products. This research is crucial for understanding the potential risks associated with thiazole compounds and designing safer derivatives (Mizutani et al., 1994).

Antimicrobial Activities

Research on the synthesis of thiazoles and their fused derivatives explored their antimicrobial activities. Some newly synthesized compounds showed promising activity against bacterial and fungal isolates, indicating their potential as antimicrobial agents (Wardkhan et al., 2008).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. Unfortunately, without specific information, it’s difficult to speculate on future directions .

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3O2S/c1-2-24-15-9-7-14(8-10-15)20-17(23)22-18-21-16(11-25-18)12-3-5-13(19)6-4-12/h3-11H,2H2,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHMSSUCFUQELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea

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